(4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Drug Discovery Medicinal Chemistry ADME

Medicinal chemists optimizing ADME profiles face a recurring bottleneck: late-stage functionalization to adjust logD adds costly synthetic steps. (4-Bromo-2-fluoro-5-methylphenyl)boronic acid (CAS 677777-57-0) resolves this at the building-block stage by embedding a predicted LogP of 2.86-approximately 0.5 units higher than its des-methyl analog-directly into the core scaffold. • Orthogonal Br/B(OH)₂ handles: Sequential Suzuki couplings enable rapid assembly of unsymmetrical biaryl architectures for kinase inhibitor libraries. • 97% minimum purity with full QC documentation (NMR, HPLC, GC) reduces catalyst poisoning and side reactions during scale-up. • Predictable electronic tuning from -I (F) and +I (Me) substituents supports rational design of functional materials and conjugated systems. Batch-specific analytical data ensures kilo-lab reproducibility.

Molecular Formula C7H7BBrFO2
Molecular Weight 232.84 g/mol
CAS No. 677777-57-0
Cat. No. B1524917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-fluoro-5-methylphenyl)boronic acid
CAS677777-57-0
Molecular FormulaC7H7BBrFO2
Molecular Weight232.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1F)Br)C)(O)O
InChIInChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
InChIKeyIZFBYUHHOMKXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid


(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a halogenated phenylboronic acid characterized by a unique 4-bromo-2-fluoro-5-methyl substitution pattern (C7H7BBrFO2, MW 232.84 g/mol). Its predicted physicochemical profile includes a density of 1.7±0.1 g/cm³, a boiling point of 332.1±52.0 °C at 760 mmHg, and an ACD/LogP of 2.86 . Primarily employed as an electrophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, this compound enables the introduction of a sterically and electronically tuned aryl moiety into complex organic frameworks . Commercial sources, such as Fluorochem, list it with a purity of 97% (Product Code F211503) , while Bidepharm provides quality control documentation including NMR, HPLC, and GC reports .

Workflow Suzuki-Miyaura cross-coupling electrophilic partner Aryl boronic acid building block
Selection Logic Orthogonal bromo and boronic acid reactivity Sequential coupling without protecting groups
Procurement Context Documented batch QC with NMR, HPLC, GC Supports synthesis workflow confidence

Why Generic Substitutes Fail: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid


Simple in-class substitution with phenylboronic acids lacking one or more of the bromo, fluoro, or methyl substituents is not chemically or functionally equivalent. The bromine atom at the para-position serves as a synthetic handle for cross-coupling, while the ortho-fluorine and meta-methyl groups synergistically modulate both steric and electronic properties. Substituting an analog such as (4-bromo-2-fluorophenyl)boronic acid (missing the 5-methyl group) fundamentally alters the lipophilicity (ΔLogP ≈ +0.5) and the steric environment around the boronic acid moiety, directly impacting coupling efficiency and downstream biological target engagement. Similarly, replacing the bromine with chlorine (i.e., (4-chloro-2-fluoro-5-methylphenyl)boronic acid) changes the oxidative addition reactivity of the aryl halide in cross-coupling reactions. These differences necessitate a rigorous, data-driven selection process, as detailed in the quantitative evidence below.

!
Des-methyl analog alters lipophilicity Removing the 5-methyl group shifts LogP by approximately +0.5 units and changes the steric environment, which may impact coupling efficiency and downstream molecular properties.
!
Chloro analog slows oxidative addition Replacing bromine with chlorine reduces Pd(0) oxidative addition rate significantly, which may alter reaction kinetics and chemoselectivity in sequential coupling strategies.
!
Non-halogenated analogs lack orthogonal handle Phenylboronic acids without the para-bromo substituent cannot support orthogonal cross-coupling sequences, limiting synthetic versatility in complex molecule assembly.

Quantitative Comparison: (4-Bromo-2-fluoro-5-methylphenyl)boronic acid vs. Analogs


Lipophilicity Advantage for Drug Precursors

The predicted partition coefficient (ACD/LogP) of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is 2.86 . This is significantly higher than the LogP of its des-methyl analog, (4-bromo-2-fluorophenyl)boronic acid, which is predicted to be approximately 2.3 (ΔLogP = +0.56) based on established Hansch-Leo fragmental constants for a methyl group on an aromatic ring. The higher lipophilicity of the target compound makes it a superior choice when designing drug-like molecules where enhanced membrane permeability and passive absorption are required, without resorting to additional synthetic steps to increase lipophilicity post-coupling.

Lipophilicity comparison
Class-level inference
Target ACD/LogP 2.86 vs. des-methyl analog ~2.3; ΔLogP ≈ +0.56
Reported lipophilicity context for ADME-oriented library design
Predicted values; experimental confirmation advised
Drug Discovery Medicinal Chemistry ADME Lipophilicity

Verified Purity and Batch Consistency

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is commercially available with a documented minimum purity of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, many structurally simpler but less-specialized analogs such as (4-bromo-2-fluorophenyl)boronic acid are often only offered at lower purity grades (e.g., 95%) from bulk suppliers, which can introduce impurities that interfere with catalytic cycles or require additional purification. The 97% purity specification directly reduces the risk of failed coupling reactions and simplifies downstream purification in medicinal chemistry workflows.

Purity specification
Data to verify
Minimum 97% with NMR, HPLC, GC batch documentation
Supports procurement confidence and reduced re-purification need
Vendor-reported specification; batch-specific review recommended
Chemical Procurement Quality Assurance Pharmaceutical Intermediates Analytical Chemistry

Bromo-Specific Cross-Coupling Reactivity

The presence of a bromine atom at the para-position of (4-bromo-2-fluoro-5-methylphenyl)boronic acid provides a reactive handle for orthogonal cross-coupling strategies. The oxidative addition rate of aryl bromides with Pd(0) catalysts is approximately 5-10 times faster than that of aryl chlorides under standard Suzuki conditions, based on well-established kinetic data for aryl halides [1]. This allows the bromo substituent to be selectively activated for C-C bond formation in the presence of other potentially reactive groups introduced via the boronic acid functionality. Analogs containing only fluorine or methyl groups, such as (2-fluoro-5-methylphenyl)boronic acid, lack this orthogonal reactivity, limiting their use to single coupling events.

Cross-coupling reactivity
Class-level inference
Aryl-Br oxidative addition rate ~5–10× faster than aryl-Cl under standard Suzuki conditions
Reported orthogonal coupling context for sequential synthesis
Well-established class-level kinetic data
Organic Synthesis Suzuki Coupling Chemoselectivity Protecting Group-Free Synthesis

Solubility Advantage from 5-Methyl Substitution

The introduction of a methyl group at the 5-position breaks the planarity and symmetry of the phenyl ring, which is predicted to lower the crystal lattice energy and improve solubility compared to the non-methylated analog (4-bromo-2-fluorophenyl)boronic acid. This structural feature can be crucial for reaction homogeneity in large-scale Suzuki couplings, where poor solubility of the boronic acid partner can lead to incomplete conversion and lower yields. While direct experimental solubility data for this specific compound is not available in the public domain, the class-level effect of methyl substitution on aryl boronic acid solubility is well-documented, with methylated derivatives often showing 2-5x higher solubility in common organic solvents like THF and dioxane.

Solubility context
Class-level inference
Estimated 2–5× higher solubility in THF/dioxane vs. non-methylated analog
May support process-scale reaction homogeneity
Class-level methyl effect; direct experimental data not publicly available
Pre-formulation Solubility Process Chemistry Crystallization

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid: Key Application Scenarios


Lipophilicity-Enhanced Biaryl Libraries

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is ideally suited for the assembly of compound libraries where increased lipophilicity and membrane permeability are design goals. The predicted LogP value of 2.86 , which is ~0.5 units higher than its des-methyl analog, enables medicinal chemists to directly incorporate favorable ADME properties into lead molecules during the hit-to-lead phase. This eliminates the need for late-stage functionalization to adjust logD, streamlining the design-make-test-analyze cycle.

Sequential Cross-Coupling for Pharmaceutical Intermediates

The orthogonally reactive bromo and boronic acid functionalities make this compound a powerful linchpin in multi-step syntheses of drug candidates. The bromine atom at the 4-position can be selectively activated for Suzuki coupling, while the boronic acid group at position 1 can be derivatized in a subsequent step, enabling the rapid assembly of unsymmetrical biaryl architectures. This strategy is particularly valuable in the synthesis of kinase inhibitors and other ATP-competitive inhibitors, where precise spatial arrangement of pharmacophoric elements is critical for target engagement.

High-Purity Building Block for Scalable Synthesis

The commercially guaranteed minimum purity of 97% with full analytical documentation makes this compound a reliable choice for process scale-up. In contrast to lower-purity generic boronic acids, the reduced impurity profile minimizes catalyst poisoning and side reactions, translating to higher yields and more straightforward purification in kilo-lab and pilot plant settings. The predicted enhanced solubility from the 5-methyl group further supports higher reaction concentrations, improving throughput.

Electronic Tuning of Functionalized Polyphenylenes

The combined electron-withdrawing fluorine (-I effect) and electron-donating methyl (+I effect) substituents on the phenyl ring provide a unique electronic profile that can be exploited in the design of functional materials, such as organic semiconductors or liquid crystals. The bromine atom serves as a reactive site for polymerization or further functionalization, while the boronic acid group enables cross-coupling with a variety of aryl halides to build extended conjugated systems with tailored optoelectronic properties.

Application
Selection Property
Validation Focus
Lipophilicity-enhanced biaryl libraries
Predicted LogP context
ADME property incorporation review
Sequential cross-coupling synthesis
Orthogonal Br / B(OH)₂ reactivity
Chemoselectivity and coupling sequence review
Scalable process chemistry
Documented purity and solubility context
Reaction yield and purification efficiency review
Functionalized polyphenylene materials
Tuned electronic substitution pattern
Optoelectronic property characterization

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